molecular formula C19H25N3O2S2 B216383 4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide

4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide

Cat. No.: B216383
M. Wt: 391.6 g/mol
InChI Key: VSULVQPQJGRKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Alkylated thioureas.

Scientific Research Applications

4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Tert-butylphenyl)-2-thiourea
  • 2,4,6-Trimethyl-1-[2-(4-sulfamoylphenyl)ethyl]pyridinium

Uniqueness

4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both butyl and sulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Properties

Molecular Formula

C19H25N3O2S2

Molecular Weight

391.6 g/mol

IUPAC Name

1-(4-butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C19H25N3O2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(25)21-14-13-16-7-11-18(12-8-16)26(20,23)24/h5-12H,2-4,13-14H2,1H3,(H2,20,23,24)(H2,21,22,25)

InChI Key

VSULVQPQJGRKBA-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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